N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Alternative Chemical Designations
N'-[(1E)-(2-Phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is the systematic IUPAC name derived from its structural components. The compound consists of a benzohydrazide backbone substituted with a trifluoromethyl group at the para position and a Schiff base-derived substituent at the hydrazide nitrogen. The substituent is a (2-phenoxyphenyl)methylidene group in the E-configuration, denoted by the "(1E)" prefix.
Alternative designations include:
- ACD/Index Name : Benzoic acid, 4-(trifluoromethyl)-, 2-[(1E)-(2-phenoxyphenyl)methylene]hydrazide.
- CAS Registry Number : 338393-73-0.
- MDL Number : MFCD01568904.
- ChemSpider ID : 7928463.
Table 1: Key Identifiers and Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₁₅F₃N₂O₂ |
| Molecular Weight | 384.36 g/mol |
| SMILES Code | O=C(N/N=C/C1=CC=CC=C1OC2=CC=CC=C2)C3=CC=C(C(F)(F)F)C=C3 |
| Stereochemistry | E-configuration at the C=N bond |
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this compound is unavailable, its molecular geometry can be inferred from structural analogs and computational models. The Schiff base moiety (C=N) is planar, with conjugation extending into the aromatic systems. Key geometric features include:
- Hydrazone Group : The C=N bond adopts a trans configuration due to steric and electronic stabilization.
- Trifluoromethyl Group : Electron-withdrawing effects from the CF₃ group influence the electronic distribution in the benzohydrazide ring, potentially altering bond angles and lengths in the aromatic system.
- Phenoxyphenyl Substituent : The 2-phenoxyphenyl group contributes to π-π stacking interactions and rigidity in the molecule, enhancing planarity.
Table 2: Predicted Bond Lengths and Angles (Based on Structural Analogues)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR data for this compound is not explicitly reported, but spectral patterns can be extrapolated from analogous hydrazides and Schiff bases:
Infrared (IR) Vibrational Signatures
IR spectra would highlight key functional groups:
Mass Spectrometric Fragmentation Patterns
Mass spectral fragmentation is predicted based on structural features:
Note: Fragmentation patterns are inferred from hydrazide and aromatic compound behavior.
Properties
IUPAC Name |
N-[(E)-(2-phenoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)17-12-10-15(11-13-17)20(27)26-25-14-16-6-4-5-9-19(16)28-18-7-2-1-3-8-18/h1-14H,(H,26,27)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAXGUVLGOTIAD-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation of 2-phenoxybenzaldehyde with 4-(trifluoromethyl)benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyphenyl group contributes to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Substituted-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs
Uniqueness
N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.
Biological Activity
N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This compound, along with its analogs, has been studied extensively for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for the treatment of conditions such as Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-(trifluoromethyl)benzohydrazide and appropriate aldehydes. Characterization methods include spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Enzyme Inhibition
Research has shown that derivatives of 4-(trifluoromethyl)benzohydrazide exhibit significant inhibitory activity against AChE and BuChE. The following table summarizes the IC50 values for various hydrazone derivatives:
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| This compound | 46.8 | 19.1 |
| 2-bromobenzaldehyde derivative | 137.7 | 881.1 |
| Cyclohexanone derivative | 50.0 | 200.0 |
| Camphor-based derivative | 55.0 | 300.0 |
These results indicate that the compound exhibits a dual inhibition profile, making it a candidate for further development as a therapeutic agent in neurodegenerative diseases .
Antimicrobial Activity
In addition to cholinesterase inhibition, hydrazone derivatives have demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Mycobacterium tuberculosis | 62.5 |
These findings suggest that this compound could serve as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of the trifluoromethyl group is crucial for enhancing enzyme inhibition potency. Studies have indicated that substituents on the phenyl ring can modulate both AChE and BuChE inhibition profiles, leading to the identification of more potent derivatives through systematic SAR studies .
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective effects of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, it was found that several compounds significantly reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative disorders .
- Combination Therapy : Another study explored the use of this compound in combination with other known cholinesterase inhibitors, revealing synergistic effects that enhanced overall efficacy against AChE and BuChE .
Q & A
Q. What are the common synthetic routes for preparing N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide and its derivatives?
The compound is typically synthesized via Schiff base condensation between 4-(trifluoromethyl)benzohydrazide and substituted aldehydes. Key steps include:
- Refluxing equimolar ratios of the hydrazide and aldehyde in a polar solvent (e.g., ethanol or n-butanol) with catalytic acetic acid .
- Purification via recrystallization or column chromatography, followed by characterization using NMR, IR, and elemental analysis .
- Derivatives may incorporate modifications at the phenyl or trifluoromethyl groups to enhance bioactivity or solubility .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this benzohydrazide compound?
A multi-spectroscopic approach is recommended:
- IR spectroscopy : Identifies C=N stretching (~1600–1680 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .
- NMR spectroscopy : H and C NMR confirm hydrazone bond formation and substituent positions (e.g., trifluoromethyl at δ ~120–125 ppm for F NMR) .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound in preclinical models?
Methodological steps include:
- In vivo models : Induce lung inflammation (e.g., carrageenan in mice) and administer the compound intraperitoneally. Monitor cytokine levels (TNF-α, IL-6, IL-17) via ELISA and histopathological changes in lung tissue .
- Mechanistic studies : Assess NF-κB and STAT-3 inhibition via Western blotting or immunohistochemistry .
- Dose optimization : Conduct dose-response studies to determine IC₅₀ values for anti-inflammatory mediators .
Q. What computational strategies are recommended to predict the binding interactions between this compound and biological targets like serum albumin?
A combined approach is effective:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bovine serum albumin (BSA) or other proteins, focusing on hydrophobic pockets and hydrogen bonding .
- Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability and conformational changes .
- Spectroscopic validation : Compare computational results with experimental data from fluorescence quenching or circular dichroism .
Q. How should conflicting data regarding the antibacterial efficacy of structurally similar hydrazide-hydrazones be resolved?
Address discrepancies by:
- Standardizing protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays .
- Bacterial strain selection : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under consistent growth conditions .
- Data normalization : Convert MIC values to µM concentrations for cross-study comparisons .
Q. What crystallographic approaches are suitable for determining the three-dimensional structure of this compound?
Follow these steps for single-crystal X-ray diffraction:
- Crystal growth : Use slow evaporation of a saturated DMSO/ethanol solution at 296 K .
- Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018 for structure solution, with R factor thresholds < 0.06 for high reliability .
- Validation : Check for disorder in solvent molecules using PLATON or OLEX2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
